molecular formula C21H32O2 B094386 (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol CAS No. 18326-13-1

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol

Cat. No. B094386
CAS RN: 18326-13-1
M. Wt: 316.5 g/mol
InChI Key: DCOXHWQGDCRPOB-IRFCIJBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol, also known as Mestanolone, is a synthetic androgenic steroid hormone that has been used as a performance-enhancing drug in sports. However, Mestanolone has also shown potential in scientific research applications due to its unique properties.

Mechanism Of Action

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol works by binding to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has a strong affinity for the aromatase enzyme, which converts testosterone to estrogen. This can lead to a decrease in estrogen levels in the body.

Biochemical And Physiological Effects

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce the risk of osteoporosis. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been shown to increase red blood cell production, which can improve endurance and athletic performance.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol in lab experiments is its ability to increase muscle mass and strength, which can be useful in studies involving muscle growth and development. However, its use as a performance-enhancing drug in sports has led to concerns about its safety and potential for abuse.

Future Directions

Future research on (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol could focus on its potential use in treating conditions such as male hypogonadism and breast cancer. It could also be studied further for its effects on muscle growth and bone density. Additionally, more research could be done to investigate the safety and potential for abuse of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol.

Synthesis Methods

The synthesis of (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol involves the reduction of 17-ketosteroids using sodium borohydride or lithium aluminum hydride. The final product is obtained through a series of purification steps.

Scientific Research Applications

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been studied for its potential use in treating male hypogonadism, a condition where the body produces low levels of testosterone. It has also been studied for its potential use in treating breast cancer in women. In addition, (2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol has been used in animal studies to investigate its effects on muscle growth and bone density.

properties

CAS RN

18326-13-1

Product Name

(2S,4As,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(2S,4aS,10aR)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-ol

InChI

InChI=1S/C21H32O2/c1-13(2)15-11-14-7-8-18-20(3,4)19(22)9-10-21(18,5)16(14)12-17(15)23-6/h11-13,18-19,22H,7-10H2,1-6H3/t18-,19-,21+/m0/s1

InChI Key

DCOXHWQGDCRPOB-IRFCIJBXSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC

Origin of Product

United States

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